molecular formula C21H24N2O3 B12682070 Ercinaminine CAS No. 1897-30-9

Ercinaminine

Cat. No.: B12682070
CAS No.: 1897-30-9
M. Wt: 352.4 g/mol
InChI Key: XLHUHYFKFFGUFE-AMDCCRFKSA-N
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Description

Ercinaminine (C₂₁H₂₄N₂O₃; CAS [1897-30-9]) is a monoterpene indole alkaloid classified under the Apocynaceae family of plant-derived compounds. Structurally, it is identified as the deacetylated derivative of akuammiline (O-De-Ac-akuammiline) . It is naturally occurring in Vinca minor (lesser periwinkle), Rauwolfia vomitoria, Rhazya stricta, and Picralima nitida . The compound features a yohimban skeleton with modifications, including a hydroxyl group at position 3 and methoxy substitutions, contributing to its bioactivity profile.

Properties

CAS No.

1897-30-9

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

methyl (1S,10S,12S,13E)-13-ethylidene-18-(hydroxymethyl)-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate

InChI

InChI=1S/C21H24N2O3/c1-3-13-11-23-9-8-20-14-6-4-5-7-16(14)22-18(20)17(23)10-15(13)21(20,12-24)19(25)26-2/h3-7,15,17,24H,8-12H2,1-2H3/b13-3-/t15-,17-,20+,21?/m0/s1

InChI Key

XLHUHYFKFFGUFE-AMDCCRFKSA-N

Isomeric SMILES

C/C=C\1/CN2CC[C@@]34C5=CC=CC=C5N=C3[C@@H]2C[C@@H]1C4(CO)C(=O)OC

Canonical SMILES

CC=C1CN2CCC34C5=CC=CC=C5N=C3C2CC1C4(CO)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ercinaminine involves several steps, starting from simple precursors. One common method includes the use of reductive amination and nucleophilic substitution reactions . Transition metal-catalyzed reactions and C-H functionalization are also employed to achieve the desired molecular complexity .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from Vinca erecta, followed by purification processes such as chromatography. The yield and purity of the compound can be optimized by adjusting the extraction conditions, including pH, temperature, and solvent composition .

Chemical Reactions Analysis

Types of Reactions: Ercinaminine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ercinaminine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Molecular Formula Key Structural Features Natural Sources Pharmacological Activities
This compound C₂₁H₂₄N₂O₃ Deacetylated akuammiline; 3-hydroxy, yohimban core Vinca minor, Rauwolfia spp. Hypotensive (inferred)
Ercinamine C₂₃H₂₆N₂O₅ Acetylated derivative of this compound Rauwolfia oreogiton Antihypertensive, sedative
Rescinnamine C₃₅H₄₂N₂O₉ 3,4,5-Trimethoxycinnamoyl ester; yohimban core Rauwolfia serpentina Antihypertensive, antipsychotic
Eburnamonine C₁₉H₂₄N₂O₂ Vincamine-type skeleton; no ester modifications Vinca minor Nootropic, vasodilatory
Alstolenine C₃₁H₃₄N₂O₈ 3,4,5-Trimethoxybenzoyl ester; akuammiline core Alstonia scholaris Anticancer (in vitro)

Key Structural Differences

  • Acetylation State : this compound is the deacetylated form of Ercinamine, which may influence metabolic stability and bioavailability .
  • Methoxy vs. Hydroxy Groups : this compound’s 3-hydroxy group contrasts with Rescinnamine’s 11,17-dimethoxy substitutions, impacting solubility and oxidative metabolism .

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